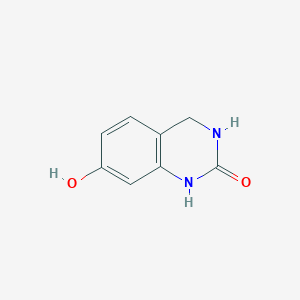
7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of anthranilic acid derivatives with isocyanates or carbamates under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
化学反応の分析
Types of Reactions
7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Introduction of different functional groups at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
作用機序
The mechanism of action of 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure.
類似化合物との比較
Similar Compounds
Quinazolinone: A parent compound with a similar structure but lacking the hydroxy group.
Dihydroquinazolinone: A reduced form of quinazolinone.
Hydroxyquinazolinone: Compounds with hydroxy groups at different positions.
Uniqueness
7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of the hydroxy group at the 7th position, which can significantly influence its biological activity and chemical reactivity compared to other quinazolinone derivatives.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
7-hydroxy-3,4-dihydro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-6-2-1-5-4-9-8(12)10-7(5)3-6/h1-3,11H,4H2,(H2,9,10,12) |
InChIキー |
YVAUNAOQQCDCFK-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=C(C=C2)O)NC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


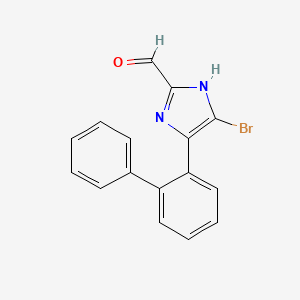
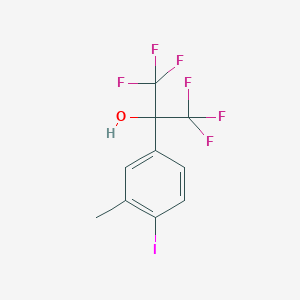
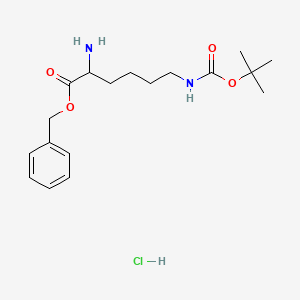
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
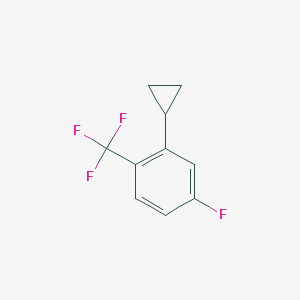
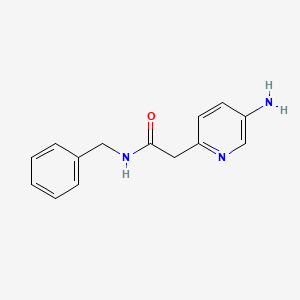
![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Hydrochloride](/img/structure/B13694723.png)
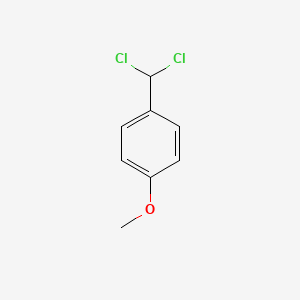
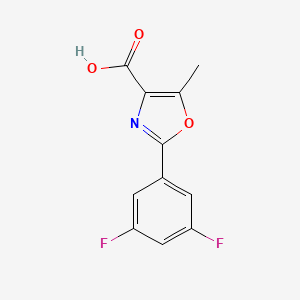
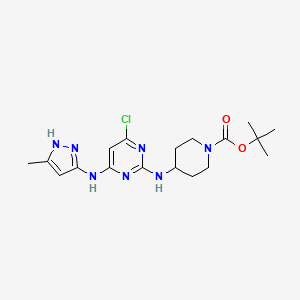
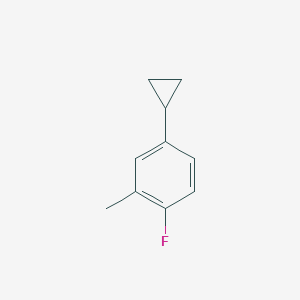

![1-Bromo-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene](/img/structure/B13694756.png)
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)
